3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H14N2O/c1-8-7-11(12(15)5-6-13)9(2)14(8)10-3-4-10/h7,10H,3-5H2,1-2H3 |
InChI Key |
QFHVZSZZTCRHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The compound’s distinctiveness arises from its 1-cyclopropyl-2,5-dimethyl-pyrrole substituent, which differentiates it from related nitriles (Table 1). Key comparisons include:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Cyclopropyl vs.
Dimethyl Groups : The 2,5-dimethyl groups on the pyrrole increase steric bulk and lipophilicity, likely reducing water solubility compared to benzyl or methoxy-substituted derivatives (e.g., 3d, 3f) .
Nitrile vs. Amide Functionality : Unlike acetamide derivatives (e.g., 3c–3l in ), the nitrile group in the target compound may participate in nucleophilic additions or serve as a precursor for heterocycle synthesis .
Hypothesized Bioactivity
The cyclopropyl group may improve metabolic stability compared to non-cyclic analogs, as seen in pharmaceutical compounds like the pyridinone derivative .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile, and what reaction conditions are critical for achieving high yields?
- Answer: The compound is synthesized via multi-step organic reactions, typically involving cyclopropane-functionalized precursors and nitrile incorporation. Key steps include:
- Deprotonation of a ketone intermediate (e.g., using NaH) followed by nucleophilic addition of acetonitrile .
- Cyclocondensation reactions under controlled temperatures (0–5°C) and solvent systems (e.g., ethanol with piperidine) to stabilize reactive intermediates .
- Critical parameters: Temperature control (±2°C), anhydrous conditions to prevent hydrolysis of the nitrile group, and purification via recrystallization or column chromatography .
Q. How do the nitrile and ketone functional groups influence the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Answer: The nitrile group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the adjacent ketone. This facilitates:
- Nucleophilic attacks (e.g., by amines or thiols) at the ketone carbonyl, forming imine or thioether linkages .
- Cyclization reactions with bifunctional nucleophiles (e.g., hydrazines) to generate pyrazole or triazole derivatives .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure and purity?
- Answer:
- NMR (¹H/¹³C): To confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and nitrile absence of splitting .
- IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (HRMS): Validates molecular formula (C₁₃H₁₅N₂O) and isotopic patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up reactions involving sterically hindered intermediates?
- Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% via enhanced thermal efficiency .
- Flow Chemistry: Enables continuous processing of sensitive intermediates, minimizing degradation .
- Catalyst Screening: Use of Pd/Cu-based catalysts to mitigate steric effects in cross-coupling steps .
Q. What computational tools are employed to predict regioselectivity in cyclocondensation reactions with this compound?
- Answer:
- Density Functional Theory (DFT): Models transition states to predict whether cyclization occurs at the pyrrole N1 or C3 position. For example, the cyclopropyl group’s strain energy (~27 kcal/mol) may favor C3 attack .
- Molecular Dynamics Simulations: Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) impact bioactivity in enzyme inhibition studies?
- Answer:
- Comparative Table:
| Substituent | Enzymatic Target (IC₅₀) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Cyclopropyl | JAK3: 12 nM | -9.2 |
| Methyl | JAK3: 45 nM | -7.8 |
- The cyclopropyl group enhances hydrophobic interactions with enzyme pockets, improving selectivity over JAK1/JAK2 .
Q. What strategies resolve contradictions in reported reaction mechanisms for nitrile-ketone systems?
- Answer:
- Isotopic Labeling (¹⁵N/¹³C): Traces nitrile incorporation pathways in multi-step syntheses .
- Kinetic Isotope Effects (KIE): Differentiates between rate-determining steps (e.g., C-H activation vs. cyclopropane ring opening) .
Methodological Guidelines
-
Experimental Design for Reactivity Studies:
- Control Experiments: Compare reactivity of 3-(1-Cyclopropyl...) with analogs lacking the cyclopropyl group (e.g., 3-(2,5-Dimethylpyrrolyl)-3-oxopropanenitrile) to isolate steric/electronic effects .
- Catalytic System Optimization: Screen bases (e.g., DBU vs. NaH) and solvents (DMF vs. THF) using Design of Experiments (DoE) software .
-
Data Contradiction Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
